molecular formula C16H15N3O2S B5517004 1-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

1-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B5517004
M. Wt: 313.4 g/mol
InChI Key: NXYVDMIMOBWIPF-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the furan moiety.

    Introduction of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Final coupling with the 2,4-dimethylphenyl group: This step might involve a Friedel-Crafts acylation or similar reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for antifungal or antibacterial agents.

    Materials Science: In the development of novel polymers or as a component in organic electronic materials.

    Industrial Chemistry: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one: can be compared with other triazole-containing compounds, such as fluconazole or itraconazole, which are well-known antifungal agents.

    Furan derivatives: Compounds like furfural or furan-2-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 1-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a member of a growing class of triazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C16H18N4OSC_{16}H_{18}N_{4}OS with a molecular weight of approximately 318.41 g/mol. The structure features a triazole ring, a furan moiety, and a sulfanyl group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that triazole derivatives exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties, particularly in the treatment of systemic fungal infections.
  • Anticancer Activity : Several studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation.
  • Antioxidant Properties : Some compounds in this class exhibit significant antioxidant activity.

Anticancer Activity

A study highlighted the anticancer potential of related triazole compounds. For instance, compounds structurally similar to our target compound showed IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF7 (Breast)43.4

These results suggest that modifications to the triazole structure can enhance cytotoxicity against specific cancer types .

The proposed mechanisms through which triazole derivatives exert their anticancer effects include:

  • Inhibition of DNA Synthesis : Triazoles can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can induce cell death in malignant cells.
  • Modulation of Enzyme Activity : Some studies have indicated that triazoles may inhibit key metabolic enzymes involved in cancer cell proliferation .

Case Studies

A notable case study involved screening a library of triazole compounds against multicellular tumor spheroids. The study identified several promising candidates with significant cytotoxic effects on tumor cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer properties, this compound's structural components suggest potential antimicrobial effects. Triazoles are often utilized as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)13(20)9-22-16-17-15(18-19-16)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYVDMIMOBWIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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